N-[(3-ethyltriazol-4-yl)methyl]-1-(4-phenyl-1,3-thiazol-2-yl)ethanamine
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Overview
Description
N-[(3-ethyltriazol-4-yl)methyl]-1-(4-phenyl-1,3-thiazol-2-yl)ethanamine is a synthetic organic compound that features both triazole and thiazole rings These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-ethyltriazol-4-yl)methyl]-1-(4-phenyl-1,3-thiazol-2-yl)ethanamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. For instance, 3-ethyl-1H-1,2,4-triazole can be prepared by reacting ethyl azide with propargyl alcohol under copper(I) catalysis.
Thiazole Ring Synthesis: The thiazole ring can be constructed by reacting α-haloketones with thiourea. For example, 4-phenyl-1,3-thiazole can be synthesized by reacting phenacyl bromide with thiourea in ethanol.
Coupling Reaction: The final step involves coupling the triazole and thiazole intermediates. This can be achieved by reacting the triazole derivative with a suitable halogenated ethanamine derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for the cycloaddition and coupling reactions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Substitution: Both the triazole and thiazole rings can undergo electrophilic and nucleophilic substitution reactions. For example, halogenation of the phenyl group on the thiazole ring can be achieved using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) for sulfoxide formation.
Reduction: Sodium borohydride or lithium aluminum hydride for reducing the triazole ring.
Substitution: Halogenating agents such as N-bromosuccinimide for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazole derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(3-ethyltriazol-4-yl)methyl]-1-(4-phenyl-1,3-thiazol-2-yl)ethanamine is likely related to its ability to interact with specific molecular targets. The triazole and thiazole rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with proteins, enzymes, and nucleic acids. These interactions can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-methyltriazol-4-yl)methyl]-1-(4-phenyl-1,3-thiazol-2-yl)ethanamine
- N-[(3-ethyltriazol-4-yl)methyl]-1-(4-methyl-1,3-thiazol-2-yl)ethanamine
- N-[(3-ethyltriazol-4-yl)methyl]-1-(4-phenyl-1,3-oxazol-2-yl)ethanamine
Uniqueness
The unique combination of the triazole and thiazole rings in N-[(3-ethyltriazol-4-yl)methyl]-1-(4-phenyl-1,3-thiazol-2-yl)ethanamine provides a distinct set of chemical and biological properties. This compound’s specific substitution pattern and the presence of both heterocycles in a single molecule can result in unique interactions with biological targets, potentially leading to novel therapeutic applications.
Properties
IUPAC Name |
N-[(3-ethyltriazol-4-yl)methyl]-1-(4-phenyl-1,3-thiazol-2-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5S/c1-3-21-14(10-18-20-21)9-17-12(2)16-19-15(11-22-16)13-7-5-4-6-8-13/h4-8,10-12,17H,3,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJFUAJJEVNMTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=N1)CNC(C)C2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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